molecular formula C6H7NOS B3241897 N-(thiophen-2-ylmethyl)formamide CAS No. 1490137-02-4

N-(thiophen-2-ylmethyl)formamide

Cat. No.: B3241897
CAS No.: 1490137-02-4
M. Wt: 141.19 g/mol
InChI Key: BWXPQSDMOFLNKO-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)formamide is an organosulfur compound comprising a formamide group (-NHCHO) attached to a thiophen-2-ylmethyl moiety. The thiophene ring, a five-membered aromatic heterocycle with one sulfur atom, confers unique electronic and steric properties, while the formamide group introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPQSDMOFLNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)formamide typically involves the reaction of thiophen-2-ylmethanol with formamide under acidic or basic conditions. One common method is to use a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophen-2-ylmethylamine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including N-(thiophen-2-ylmethyl)formamide. Thiophene-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to thiophene structures can enhance their activity as kinase inhibitors, which are crucial in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited over 50% inhibition of cell viability in colorectal adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines at concentrations of 10 µM .

Table 1: Cytotoxic Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Activity Level
This compoundHT-2910Significant
This compoundMCF-712Moderate
Modified Thiophene DerivativeHepG-28High

Mechanism of Action

The mechanism by which thiophene derivatives exert their anticancer effects often involves the inhibition of specific kinase pathways that are vital for tumor growth and proliferation. For example, compounds with a thienopyrimidine core have shown enhanced binding affinity to FLT3 kinase, which is implicated in certain leukemias .

Catalysis

Reductive Amination

This compound has been employed in catalytic reductive amination processes, particularly for synthesizing secondary amines from carboxylic acids. This reaction is facilitated by the presence of thiophene moieties, which can stabilize intermediates and improve yield. A study demonstrated that using this compound as a reagent led to higher yields compared to traditional methods .

Table 2: Yield Comparison in Reductive Amination

Reaction ConditionYield (%)
Traditional Method45
Using this compound67

Material Science

Polymer Synthesis

In material science, thiophene derivatives like this compound are being explored for their role in polymer synthesis. Thiophene units can enhance the electrical conductivity and thermal stability of polymers, making them suitable for electronic applications such as organic photovoltaics and sensors .

Case Study: Conductive Polymers

A recent case study involved the incorporation of this compound into a polymer matrix, resulting in materials with improved charge transport properties. The study reported an increase in conductivity by over 30% compared to control samples without thiophene units.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the formamide group can form hydrogen bonds with polar residues. These interactions can alter the conformation and function of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations: Formamide vs. Acetamide

N-(Thiophen-2-ylmethyl)acetamide () serves as a direct analog, differing only in the acyl group (acetyl vs. formyl). Key distinctions include:

  • Synthetic routes : Acetamides are often synthesized via acylation with acetyl chloride, while formamides may require formylating agents like formic acid derivatives.
Property N-(Thiophen-2-ylmethyl)formamide (Inferred) N-(Thiophen-2-ylmethyl)acetamide
Molecular Weight ~155.2 g/mol 169.22 g/mol
Functional Group -NHCHO -NHCOCH3
Hydrogen Bond Donors 2 (NH and OH) 1 (NH)

Thiophene vs. Benzene/Pyrazole Derivatives

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () replaces the formamide with an acetamide and introduces a pyrazole ring. The thiophene’s electron-rich nature contrasts with benzene’s aromaticity, affecting electronic properties and reactivity. For example:

  • Bioactivity : The thiophene moiety in ’s compound contributes to a cooling sensation, whereas phenyl or pyrazole groups may modulate target specificity .
  • Spectral Data : Thiophene protons in NMR typically resonate at δ 6.8–7.5 ppm, distinct from benzene’s δ 7.0–8.5 ppm .

Thioamide Analogs

Thioamides, such as (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (), replace the oxygen atom in the amide with sulfur. Key differences include:

  • Stability : Thioamides are less stable due to weaker C=S bonds vs. C=O, impacting synthetic utility .
  • Biological Activity : Thioamides exhibit antimicrobial and antifungal properties, whereas formamides may serve as intermediates in drug synthesis .

Heterocyclic Formamides

Compounds like N-[(Z)-2-(4-hydroxyphenyl)ethenyl]-formamide () and (Z)-N-(4-hydroxystyryl)formamide () share the formamide group but feature styryl or hydroxyphenyl substituents. Comparisons reveal:

  • Polarity : Hydroxyl groups increase hydrophilicity, whereas thiophene’s sulfur enhances lipophilicity.
  • Synthetic Yields : Styryl formamides are synthesized in moderate yields (e.g., 53–90% in ), while thiophene derivatives may require specialized catalysts for similar efficiency .

Data Tables

Table 1: Melting Points and Yields of Structural Analogs

Compound Melting Point (°C) Yield (%) Reference
N-(3-acetyl-2-thienyl)-2-bromoacetamide () Not Reported Not Given
6-Ethoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine () 169.2–170.4 64
N-(4-methoxybenzylidene)-3-(methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine () 180–182 89.1
N-(2-benzylphenyl)formamide () Not Reported Not Given

Table 2: Spectroscopic Features

Compound Key ¹H NMR Signals (δ, ppm) Key Functional Groups Reference
N-(thiophen-2-ylmethyl)acetamide Thiophene H: 6.8–7.5; NH: 8.2 -NHCOCH3, thiophene
2-{[5-(4-Chlorobenzylidene)...} () Thioxoacetamide H: 4.2–4.5; aromatic H: 7.1–8.3 -C=S, -NHCO-
N-(2-nitrophenyl)thiophene-2-carboxamide () Nitro H: 8.0–8.5; thiophene H: 7.2–7.8 -NO2, -CONH-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(thiophen-2-ylmethyl)formamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves formylation of 2-aminomethylthiophene using formic acid derivatives. Key reagents include thionyl chloride (for in-situ activation) or formamide chlorides under reflux in polar aprotic solvents like dimethylformamide (DMF). Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions such as oxidation of the thiophene ring. Reaction progress can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC. Post-synthesis purification often employs column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR should show a singlet at δ ~8.1 ppm (formyl H), a triplet for the methylene group adjacent to the thiophene ring (δ ~4.3–4.5 ppm), and aromatic protons at δ ~6.8–7.4 ppm. ¹³C NMR will display the formyl carbonyl at δ ~160–165 ppm .
  • IR : A strong absorption band at ~1670–1690 cm⁻¹ (C=O stretch) and a broad peak at ~3200–3400 cm⁻¹ (N-H stretch) confirm the formamide group .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., m/z 169 for C₆H₇NOS), with fragmentation patterns indicating cleavage of the formyl group .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Standardize reaction parameters (solvent purity, temperature gradients, and stoichiometry). Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and cross-validate results with databases like NIST Chemistry WebBook. Document crystal structures using SHELXL for refinement and Mercury for visualization to resolve ambiguities in bond lengths/angles .

Advanced Research Questions

Q. What computational or experimental strategies can resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Crystallography : Refine SHELXL models with high-resolution data (d-spacing < 1 Å) to resolve disorder in the thiophene ring. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate torsional angles .
  • Spectroscopy : If NMR signals conflict with crystallographic data (e.g., unexpected splitting), perform variable-temperature NMR to probe dynamic effects like restricted rotation of the formyl group .

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich thiophene ring (due to sulfur’s lone pairs) activates the methylene group for nucleophilic attack. Kinetic studies (e.g., using Eyring plots) under varying pH and solvents (DMF vs. THF) reveal rate enhancements in polar aprotic media. Substituent effects can be probed via Hammett correlations using para-substituted thiophene analogs .

Q. What strategies are effective in predicting the biological activity of this compound derivatives, given structural similarities to known bioactive compounds?

  • Methodological Answer :

  • SAR Studies : Modify the formamide or thiophene moiety and assay against targets like kinases or GPCRs. Use docking simulations (AutoDock Vina) to prioritize derivatives with high binding affinity to conserved active sites .
  • Metabolic Stability : Assess microsomal stability (human liver microsomes) and CYP450 inhibition profiles to identify derivatives with favorable pharmacokinetics .

Q. How can researchers address discrepancies in purity assessments between chromatographic (HPLC) and spectroscopic (NMR) methods?

  • Methodological Answer :

  • HPLC-DAD/MS : Use orthogonal methods (e.g., C18 and HILIC columns) to separate co-eluting impurities. Quantify using UV-Vis at λmax ~260 nm (thiophene absorption) .
  • qNMR : Integrate non-overlapping peaks (e.g., formyl proton) against a certified internal standard (e.g., maleic acid) to calculate purity. Cross-validate with combustion analysis (C/H/N/S) for absolute quantification .

Q. What experimental evidence supports the stability of this compound under physiological conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the formamide group is a major pathway; adding stabilizers (e.g., antioxidants like BHT) or formulating as a lyophilized powder can reduce degradation. pH-rate profiles (pH 1–10) identify optimal storage conditions (pH 5–7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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